(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a complex structure that includes a benzamide core, a benzo[d]thiazole moiety, and a sulfamoyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Nitration: The benzo[d]thiazole intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the nitrated benzo[d]thiazole intermediate with the benzamide core in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzamide core, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. The presence of the nitro and sulfamoyl groups suggests it might exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the sulfamoyl group might enhance its binding affinity to certain proteins.
Comparison with Similar Compounds
Similar Compounds
4-(N-butyl-N-ethylsulfamoyl)benzamide: Lacks the benzo[d]thiazole moiety, potentially altering its reactivity and biological activity.
N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide: Lacks the sulfamoyl group, which may affect its solubility and interaction with biological targets.
4-(N-butyl-N-ethylsulfamoyl)-N-(2-benzothiazolyl)benzamide: Similar structure but with different substitution patterns, which can influence its chemical and biological properties.
Uniqueness
(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the combination of its functional groups and the specific arrangement of its molecular structure. This uniqueness can lead to distinct chemical reactivity and potential biological activities that are not observed in similar compounds.
Biological Activity
(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzamide core modified with a sulfamoyl group and a substituted benzo[d]thiazole moiety. The molecular formula is C20H26N4O3S, and its molecular weight is approximately 398.52 g/mol. The structural representation highlights key functional groups that may contribute to its biological effects.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfamoyl-containing compounds are known to inhibit specific enzymes, such as kinases, which play crucial roles in cell signaling pathways.
- Interaction with Nuclear Receptors : The compound may interact with nuclear receptors, influencing gene expression related to metabolic processes and potentially exhibiting anti-diabetic properties.
- Antioxidant Activity : Some studies suggest that derivatives of similar structures possess antioxidant properties, which can mitigate oxidative stress in cells.
Biological Activity Data
A summary of key biological activities observed in various studies is presented in the following table:
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that similar compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspase pathways. This suggests that this compound may have potential as an anticancer agent.
- Diabetes Management : In metabolic studies, compounds with structural similarities have shown promise in improving insulin sensitivity and reducing blood glucose levels in diabetic models. These findings indicate a potential application for this compound in diabetes treatment protocols.
- Anti-inflammatory Effects : Research has indicated that this class of compounds can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6, suggesting a role in managing inflammatory diseases.
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-(3-ethyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O5S2/c1-4-7-14-24(5-2)33(30,31)18-11-8-16(9-12-18)21(27)23-22-25(6-3)19-13-10-17(26(28)29)15-20(19)32-22/h8-13,15H,4-7,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKNGBLWDKTQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)[N+](=O)[O-])CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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